molecular formula C17H20N4OS B2830643 3-(4-(Methylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one CAS No. 2034285-53-3

3-(4-(Methylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

Cat. No.: B2830643
CAS No.: 2034285-53-3
M. Wt: 328.43
InChI Key: BYMHWIKZBFXGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Methylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinyl Intermediate: The azetidinyl group is synthesized through a cyclization reaction involving a suitable precursor.

    Attachment of the Pyrimidinylamino Group: The pyrimidinylamino group is introduced via a nucleophilic substitution reaction.

    Formation of the Final Compound: The final step involves coupling the azetidinyl intermediate with the pyrimidinylamino group and the phenyl ring substituted with a methylthio group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The phenyl ring and the azetidinyl group can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Modified azetidinyl and pyrimidinyl groups.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-(Methylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(Methylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Methylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-ol: A similar compound with a hydroxyl group instead of a ketone group.

    3-(4-(Methylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-amine: A similar compound with an amine group instead of a ketone group.

Uniqueness

3-(4-(Methylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-23-15-6-3-13(4-7-15)5-8-16(22)21-11-14(12-21)20-17-18-9-2-10-19-17/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMHWIKZBFXGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.